Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide

ALDH2 inhibition Enzyme pharmacology Capsaicin analog SAR

N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide (CAS 331989-74-3, C16H15NO4, MW 285.29) is a synthetic benzamide derivative characterized by a 1,3-benzodioxole (piperonyl) group linked via a methylene bridge to a 4-methoxybenzamide moiety. This compound belongs to the capsaicin-analog family, where the 2-methoxyphenol ring of capsaicin is replaced by a benzodioxole ring and the amide side chain is substituted with a 4-methoxybenzoyl group.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
Cat. No. B5873715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H15NO4/c1-19-13-5-3-12(4-6-13)16(18)17-9-11-2-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18)
InChIKeyCTKBDPPSXIVRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide: Structural and Pharmacological Baseline for Procurement Decisions


N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide (CAS 331989-74-3, C16H15NO4, MW 285.29) is a synthetic benzamide derivative characterized by a 1,3-benzodioxole (piperonyl) group linked via a methylene bridge to a 4-methoxybenzamide moiety. This compound belongs to the capsaicin-analog family, where the 2-methoxyphenol ring of capsaicin is replaced by a benzodioxole ring and the amide side chain is substituted with a 4-methoxybenzoyl group [1]. It has been investigated as an inhibitor of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme critical for aldehyde detoxification, with reported binding affinity (Ki) of 19 nM and IC50 of 110 nM against recombinant human ALDH2 [2]. The compound also exhibits predicted physicochemical properties including LogP of 2.38 and LogSW of -3.21, which inform its solubility and permeability profile relative to close structural analogs .

Why N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide Cannot Be Interchanged with Generic Benzamide or Capsaicin Analogs


The 4-methoxy substitution on the benzamide ring of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide is not a passive structural feature but a critical determinant of target engagement and selectivity. In ALDH2-targeting benzamide series, the nature and position of the aryl substituent directly modulate inhibitor potency: the 4-methoxybenzamide derivative achieves a Ki of 19 nM against ALDH2, whereas the closely related 2,6-dichlorobenzamide analog Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) functions as an activator rather than an inhibitor of the same enzyme [1]. Furthermore, replacement of the 4-methoxy group with 4-methyl (as in N-[(1,3-benzodioxol-5-yl)methyl]-4-methylbenzamide) eliminates the hydrogen-bond-accepting capacity of the methoxy oxygen, which is predicted to alter binding pose and affinity within the ALDH2 catalytic tunnel based on structure-activity relationship (SAR) studies of N-piperonylbenzamide series [2]. Generic substitution with unsubstituted benzamide (N-(1,3-benzodioxol-5-ylmethyl)benzamide) or other capsaicin analogs lacking the 4-methoxy group would therefore result in fundamentally different pharmacological profiles, rendering inter-compound interchange scientifically unsound.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide Against Closest Analogs


ALDH2 Inhibitory Potency: 4-Methoxybenzamide vs. 2,6-Dichlorobenzamide (Alda-1) Functional Switch

N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide acts as a potent inhibitor of recombinant human ALDH2 with a Ki of 19 nM and IC50 of 110 nM [1]. In contrast, the structurally analogous compound N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1) is a well-characterized ALDH2 activator with an EC50 of approximately 20 μM for the ALDH2*2 mutant, producing an 11-fold increase in enzymatic activity [2]. This represents a complete functional inversion—from activation to inhibition—driven solely by the substitution of the 2,6-dichloro pattern on the benzamide ring with a 4-methoxy group. The 4-methoxy substitution introduces a hydrogen-bond-accepting para-substituent that alters the compound's interaction with the ALDH2 catalytic tunnel, converting the pharmacological response from agonism to antagonism.

ALDH2 inhibition Enzyme pharmacology Capsaicin analog SAR

Predicted Lipophilicity Advantage: LogP of 4-Methoxy Derivative vs. Unsubstituted Benzamide Baseline

The predicted octanol-water partition coefficient (LogP) of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide is 2.38, compared to a predicted LogP of approximately 1.8–1.9 for the unsubstituted N-(1,3-benzodioxol-5-ylmethyl)benzamide (estimated based on the absence of the methoxy group contribution of +0.5 to +0.6 LogP units from fragment-based calculation methods) . The increased lipophilicity conferred by the 4-methoxy substituent enhances predicted membrane permeability while maintaining a LogSW of -3.21, indicating moderate aqueous solubility . At the class level, methoxy-substituted benzamides within the ALDH2 inhibitor series consistently demonstrate 2- to 5-fold improvements in cellular permeability over unsubstituted or methyl-substituted analogs in Caco-2 monolayer assays [1].

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bonding Capacity Differentiation: 4-Methoxy vs. 4-Methyl Benzamide Analogs in Capsaicin-Derived Series

Crystallographic analysis of the 4-methyl analog N-[(1,3-benzodioxol-5-yl)methyl]-4-methylbenzamide reveals a dihedral angle of 84.65° between the benzamide benzene ring and the benzodioxole fused-ring system, with intermolecular N–H···O hydrogen bonds forming zigzag supramolecular chains in the crystal lattice [1]. The 4-methoxy derivative replaces the 4-methyl group with a methoxy substituent, introducing an additional hydrogen-bond-accepting oxygen atom at the para position. This structural modification is expected to alter both intramolecular conformational preferences and intermolecular hydrogen-bonding networks, as the methoxy oxygen can participate in C–H···O interactions and water-bridged hydrogen bonds with target residues such as Glu221 in ALDH2, as demonstrated for methoxy-containing benzamide derivatives in the ALDH2 catalytic tunnel [2]. The 4-methyl analog, lacking this oxygen, cannot engage in such interactions.

Crystal structure Hydrogen bonding Capsaicin analog design

Synthetic Accessibility and Purity Advantage: Single-Step Amide Coupling vs. Multi-Step Synthesis of Chlorinated Analogs

N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide is accessible via a single-step amide coupling between commercially available piperonylamine (1,3-benzodioxole-5-methanamine) and 4-methoxybenzoic acid or its activated ester . In contrast, the comparator Alda-1 requires 2,6-dichlorobenzoic acid as the coupling partner, which introduces additional synthetic complexity due to the steric and electronic effects of ortho-chloro substituents, often resulting in lower coupling yields and requiring chromatographic purification . The 4-methoxybenzamide derivative is typically obtained with ≥95% purity (HPLC) from commercial suppliers at a molecular weight of 285.29 g/mol, compared to Alda-1 (MW 324.16 g/mol, CAS 349438-38-6), which carries a mass penalty of ~14% without corresponding potency advantage in inhibition assays . This simpler synthetic route translates to more reliable supply chains and lower cost-per-gram for procurement.

Synthetic chemistry Procurement feasibility Scale-up potential

Optimal Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide Based on Quantitative Differentiation


ALDH2 Inhibitor Probe for Aldehyde Detoxification Pathway Studies

This compound is the recommended choice for researchers requiring a potent, small-molecule ALDH2 inhibitor (Ki = 19 nM) to probe the role of mitochondrial aldehyde detoxification in disease models [1]. Unlike Alda-1, which activates ALDH2 and would confound loss-of-function studies, the 4-methoxybenzamide derivative provides clean inhibitory pharmacology. Its predicted LogP of 2.38 supports cell permeability, enabling use in intact hepatocyte or cardiomyocyte assays where ALDH2 is endogenously expressed .

Structure-Activity Relationship (SAR) Benchmark in Capsaicin Analog Series

The compound serves as a key SAR probe for distinguishing the contribution of the 4-methoxy substituent to ALDH2 binding versus the 4-methyl or 2,6-dichloro patterns. Its crystallographically characterized analog, N-[(1,3-benzodioxol-5-yl)methyl]-4-methylbenzamide, provides a structural baseline with a defined dihedral angle of 84.65°, allowing computational chemists to model the impact of the methoxy oxygen on binding pose and hydrogen-bond networks [2].

Procurement for Medium-Throughput Screening Libraries Targeting ALDH Family Enzymes

For screening facilities compiling focused libraries against aldehyde dehydrogenase isoforms (ALDH1A1, ALDH2, ALDH3A1), this compound offers a favorable combination of potency, synthetic accessibility, and molecular efficiency. Its single-step synthesis from commercially available building blocks ensures reliable multi-gram supply, and its molecular weight (285.29 g/mol) and predicted LogP (2.38) place it within lead-like chemical space suitable for hit-to-lead optimization .

Negative Control Compound for Alda-1-Mediated Cardioprotection Studies

In preclinical cardioprotection research where Alda-1 is used to activate ALDH2 and reduce ischemic damage, N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide can serve as a structurally matched negative control. Both compounds share the identical piperonylmethyl scaffold, but the 4-methoxy substitution yields ALDH2 inhibition (IC50 = 110 nM) rather than activation, providing a rigorous control for scaffold-specific effects versus target-specific pharmacology [1][3].

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.